molecular formula C19H28N2O3 B247113 [4-(2,6-DIMETHYLMORPHOLINO)PIPERIDINO](2-METHOXYPHENYL)METHANONE

[4-(2,6-DIMETHYLMORPHOLINO)PIPERIDINO](2-METHOXYPHENYL)METHANONE

Cat. No.: B247113
M. Wt: 332.4 g/mol
InChI Key: IXCILAIFJHDNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,6-DIMETHYLMORPHOLINO)PIPERIDINO](2-METHOXYPHENYL)METHANONE is a complex organic compound with a unique structure that combines a morpholine ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-DIMETHYLMORPHOLINO)PIPERIDINO](2-METHOXYPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Coupling of the Rings: The morpholine and piperidine rings are then coupled using a suitable coupling agent such as a carbodiimide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2,6-DIMETHYLMORPHOLINO)PIPERIDINO](2-METHOXYPHENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

[4-(2,6-DIMETHYLMORPHOLINO)PIPERIDINO](2-METHOXYPHENYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [4-(2,6-DIMETHYLMORPHOLINO)PIPERIDINO](2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group.

    2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group but different overall structure.

    4-Methoxyphenylacetonitrile: Contains a methoxyphenyl group and is used in similar synthetic applications.

Uniqueness

[4-(2,6-DIMETHYLMORPHOLINO)PIPERIDINO](2-METHOXYPHENYL)METHANONE is unique due to its combination of a morpholine ring, a piperidine ring, and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C19H28N2O3/c1-14-12-21(13-15(2)24-14)16-8-10-20(11-9-16)19(22)17-6-4-5-7-18(17)23-3/h4-7,14-16H,8-13H2,1-3H3

InChI Key

IXCILAIFJHDNBF-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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